molecular formula C12H6N2Na2O6S2 B13864728 Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt

Bis(2-hydroxy-5-nitrophenol)disulfide Disodium Salt

Cat. No.: B13864728
M. Wt: 384.3 g/mol
InChI Key: DPAAZYIZNQQVSP-UHFFFAOYSA-L
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Description

2,2’-Dithiobis[4-nitro-phenol Disodium Salt] is a chemical compound known for its unique structure and properties. It is a brown-red solid used in various scientific and industrial applications. The compound is characterized by the presence of two nitrophenol groups linked by a disulfide bond, with each nitrophenol group containing a nitro group at the para position relative to the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] typically involves the reaction of 4-nitrophenol with a disulfide-forming reagent. One common method is the oxidation of 4-nitrophenol in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further oxidation to form the disulfide bond.

Industrial Production Methods

In industrial settings, the production of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis[4-nitro-phenol Disodium Salt] undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2,2’-Dithiobis[4-nitro-phenol Disodium Salt] has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical assays and as a probe for studying redox reactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions. The nitro groups can also be reduced to form amino groups, which can interact with various biological targets. The compound’s effects are mediated through its interactions with cellular redox systems and enzymes involved in oxidative stress responses.

Comparison with Similar Compounds

2,2’-Dithiobis[4-nitro-phenol Disodium Salt] can be compared with other disulfide-containing compounds, such as:

    2,2’-Dithiobis[4-chloro-phenol]: Similar structure but with chloro groups instead of nitro groups.

    2,2’-Dithiobis[4-methyl-phenol]: Contains methyl groups instead of nitro groups.

    2,2’-Dithiobis[4-hydroxy-phenol]: Lacks the nitro groups, having only hydroxyl groups.

The uniqueness of 2,2’-Dithiobis[4-nitro-phenol Disodium Salt] lies in its nitro groups, which confer distinct redox properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H6N2Na2O6S2

Molecular Weight

384.3 g/mol

IUPAC Name

disodium;4-nitro-2-[(5-nitro-2-oxidophenyl)disulfanyl]phenolate

InChI

InChI=1S/C12H8N2O6S2.2Na/c15-9-3-1-7(13(17)18)5-11(9)21-22-12-6-8(14(19)20)2-4-10(12)16;;/h1-6,15-16H;;/q;2*+1/p-2

InChI Key

DPAAZYIZNQQVSP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SSC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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